N-benzyl-6-fluoro-1,3-benzothiazol-2-amine N-benzyl-6-fluoro-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 131169-64-7
VCID: VC6523842
InChI: InChI=1S/C14H11FN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
SMILES: C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)F
Molecular Formula: C14H11FN2S
Molecular Weight: 258.31

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine

CAS No.: 131169-64-7

Cat. No.: VC6523842

Molecular Formula: C14H11FN2S

Molecular Weight: 258.31

* For research use only. Not for human or veterinary use.

N-benzyl-6-fluoro-1,3-benzothiazol-2-amine - 131169-64-7

Specification

CAS No. 131169-64-7
Molecular Formula C14H11FN2S
Molecular Weight 258.31
IUPAC Name N-benzyl-6-fluoro-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C14H11FN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Standard InChI Key AASSTUSOWJMKQD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzyl-6-fluoro-1,3-benzothiazol-2-amine consists of a benzothiazole ring system fused with a benzene moiety. The fluorine atom at the 6-position introduces electronegativity, influencing electronic distribution and intermolecular interactions, while the N-benzyl group enhances steric bulk and modulates solubility . Key structural features include:

  • Benzothiazole Core: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively.

  • Substituents:

    • Fluorine at C6: Enhances metabolic stability and membrane permeability via hydrophobic effects .

    • N-Benzyl at C2: Provides steric hindrance, potentially reducing off-target interactions .

The SMILES notation (FC1=CC=C2N=C(NCC3=CC=CC=C3)SC2=C1) and IUPAC name (N-benzyl-6-fluorobenzo[d]thiazol-2-amine) precisely define its connectivity .

Physicochemical Data

Comparative analysis with its chloro analog (N-benzyl-6-chloro-1,3-benzothiazol-2-amine, CAS 61249-37-4) highlights the impact of halogen substitution:

PropertyN-Benzyl-6-fluoro Derivative N-Benzyl-6-chloro Derivative
Molecular FormulaC₁₄H₁₁FN₂SC₁₄H₁₁ClN₂S
Molecular Weight (g/mol)258.31274.77
Density (g/cm³)Not Reported1.385
Boiling Point (°C)Not Reported432.9
LogP~3.98 (estimated)3.98

The fluorine atom reduces molecular weight and polar surface area (PSA) compared to the chloro analog, potentially improving bioavailability .

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is synthesized via alkylation of 2-aminobenzothiazoles using activated alcohols, as described in patent CN102120734A . A representative protocol involves:

  • Substrate Preparation: 6-Fluoro-1,3-benzothiazol-2-amine (1.0 mmol) is dissolved in dimethyl sulfoxide (DMSO).

  • Alkylation: Benzyl alcohol (1.2 mmol) is added with a catalytic amount of iodine (10 mol%) at 80°C for 12 hours.

  • Workup: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 75–85% pure product .

This method avoids hazardous alkyl halides, aligning with green chemistry principles. Alternative approaches include microwave-assisted synthesis, which reduces reaction times to <1 hour .

Reaction Mechanisms

The iodine-catalyzed reaction proceeds via:

  • Alcohol Activation: Iodine oxidizes benzyl alcohol to benzyl iodide, a potent alkylating agent.

  • Nucleophilic Substitution: The 2-amino group attacks the benzyl iodide, forming the N-benzyl bond.

  • Rearomatization: Elimination of HI restores aromaticity, yielding the final product .

Biological Activity and Applications

Anticancer Activity

Benzothiazoles selectively target cancer cells via:

  • ROS Generation: Induction of reactive oxygen species triggers apoptosis.

  • Topoisomerase Inhibition: Interference with DNA replication and repair .

The N-benzyl group in this derivative could enhance blood-brain barrier permeability, making it a candidate for glioblastoma research .

Comparative Analysis with Halogenated Analogs

Structure-Activity Relationships (SAR)

Halogen substitution at C6 significantly influences bioactivity:

HalogenElectronegativityMIC (µg/mL)*LogP
F3.98Pending~3.98
Cl3.162.5–103.98

*Data extrapolated from chloro analog .

Fluorine’s higher electronegativity may improve electronic interactions with target proteins, though experimental validation is required.

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